

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **(2-Bromoethyl)cyclobutane** (CAS No. 960078-90-4). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. All quantitative data has been summarized in structured tables, and detailed methodologies for key experimental procedures are provided.

Chemical and Physical Properties

(2-Bromoethyl)cyclobutane is a flammable and irritant liquid.^[1] A thorough understanding of its physical and chemical properties is essential for safe handling and experimental design.

Property	Value	Source
Molecular Formula	C6H11Br	[1] [2]
Molecular Weight	163.06 g/mol	[1]
CAS Number	960078-90-4	[1] [2]
Appearance	Colorless liquid (inferred)	[3]
Flash Point	28 °C / 82.4 °F (structurally similar compound)	[4]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Insoluble in water (inferred), soluble in many organic solvents.	[3] [5]
IUPAC Name	2-bromoethylcyclobutane	[1]
Synonyms	cyclobutylethyl-bromide	[1]

Safety and Hazards

(2-Bromoethyl)cyclobutane is classified as a hazardous substance. The following table summarizes its GHS classifications. It is crucial to handle this chemical with appropriate safety precautions.

Hazard Class	GHS Hazard Code	Hazard Statement	GHS Pictogram
Flammable liquids	H226	Flammable liquid and vapor	GHS02 (Flame)
Skin corrosion/irritation	H315	Causes skin irritation	GHS07 (Exclamation Mark)
Serious eye damage/eye irritation	H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation	GHS07 (Exclamation Mark)
Acute toxicity, oral (potential)	H302	Harmful if swallowed	GHS07 (Exclamation Mark)
Acute toxicity, inhalation (potential)	H332	Harmful if inhaled	GHS07 (Exclamation Mark)

Data derived from aggregated GHS information and data for structurally similar compounds.[\[1\]](#) [\[6\]](#)[\[7\]](#)

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[3\]](#)[\[8\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[\[8\]](#)[\[9\]](#)
- Avoid contact with skin, eyes, and clothing.[\[10\]](#)
- Do not breathe vapors or mists.[\[3\]](#)

- Keep away from open flames, hot surfaces, and sources of ignition.[3][4]
- Use only non-sparking tools and take precautionary measures against static discharges.[3][4][8]
- Wash hands thoroughly after handling.[4][8]

Storage

- Store in a cool, dry, and well-ventilated area.[11]
- Keep containers tightly closed to prevent exposure to moisture and air.[3][11]
- For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). [11]
- Store in a refrigerator between 2-8°C.[11] Some suppliers recommend storage in a freezer at -20°C.[6]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][10]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

Exposure Route	First Aid Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][8]
Skin Contact	Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][4][10]
Inhalation	Move the exposed person to fresh air at once. If not breathing, give artificial respiration. If breathing is difficult, oxygen may be administered by qualified personnel. Get medical attention if symptoms occur.[3][4][10]
Ingestion	Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4][10]

Fire Fighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4][9] Water mist may be used to cool closed containers.[4]
- Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Containers may explode when heated.[3][4]
- Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][10]
- Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full

protective gear.[4][10]

Accidental Release Measures

- Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[3][4][8]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][10]
- Methods for Containment and Clean-up: Absorb the spill with inert material (e.g., sand, silica gel, vermiculite) and place it in a sealed, labeled container for disposal.[3][4][9] Use spark-proof tools and explosion-proof equipment.[3][4]

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the use of **(2-Bromoethyl)cyclobutane**.

General Synthesis of (2-Bromoethyl)cyclobutane

A plausible synthetic route to **(2-Bromoethyl)cyclobutane** involves the reaction of cyclobutaneethanol with a brominating agent. The following is a generalized procedure.

Materials:

- Cyclobutaneethanol
- Phosphorus tribromide (PBr₃) or a similar brominating agent
- Anhydrous diethyl ether or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a fume hood, dissolve cyclobutaneethanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0°C.
- Slowly add phosphorus tribromide dropwise via the addition funnel, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **(2-Bromoethyl)cyclobutane** by vacuum distillation or flash column chromatography.

Purification by Flash Column Chromatography

Materials:

- Crude **(2-Bromoethyl)cyclobutane**
- Silica gel (40-63 µm)
- Hexane

- Ethyl acetate (or other suitable eluents)
- Thin-layer chromatography (TLC) plates
- Appropriate visualization agent (e.g., potassium permanganate stain)

Procedure:

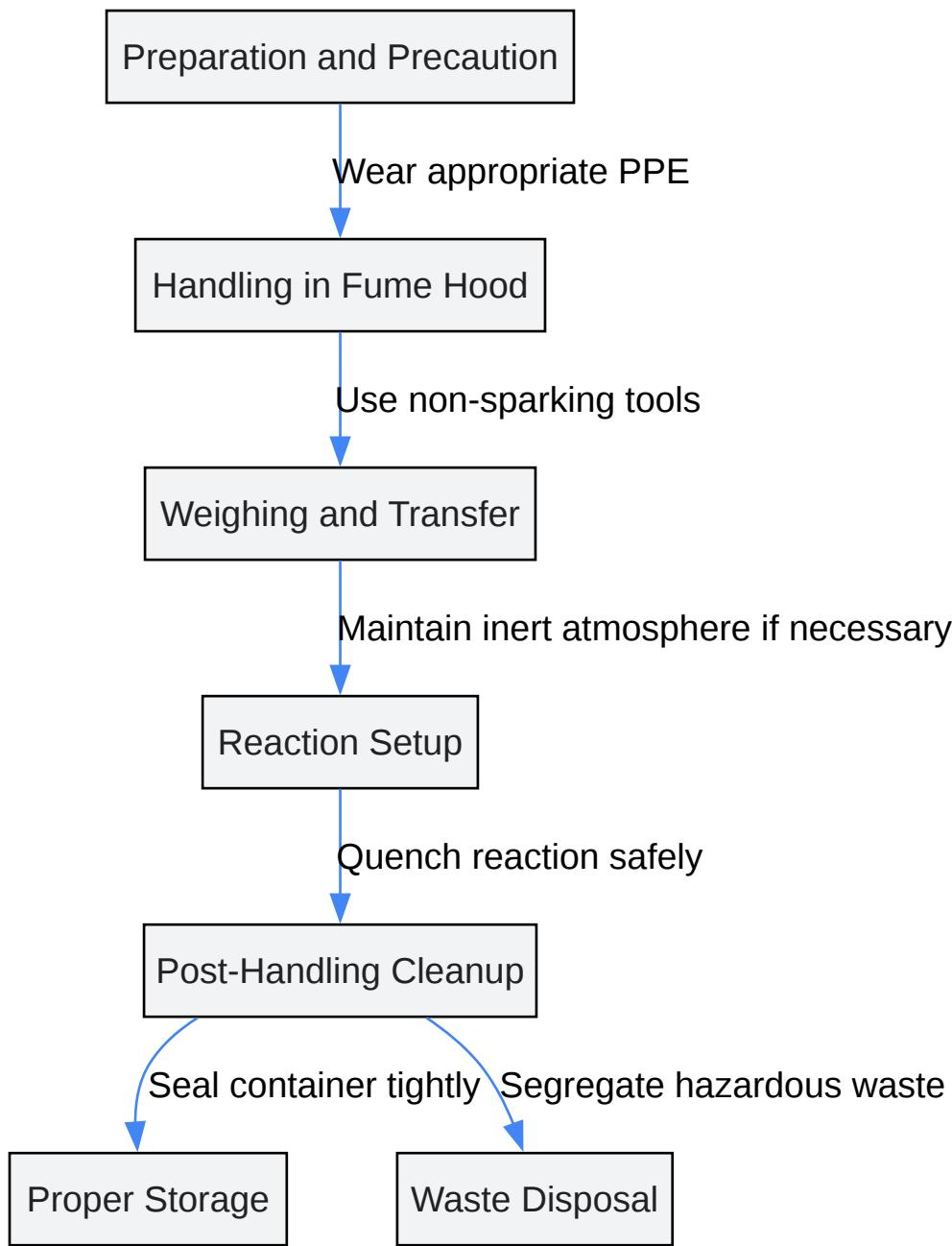
- Determine a suitable solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an R_f value of 0.2-0.3 for the desired product.
- Pack a glass column with silica gel slurried in the chosen eluent.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elute the column with the chosen solvent system, collecting fractions.
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(2-Bromoethyl)cyclobutane**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

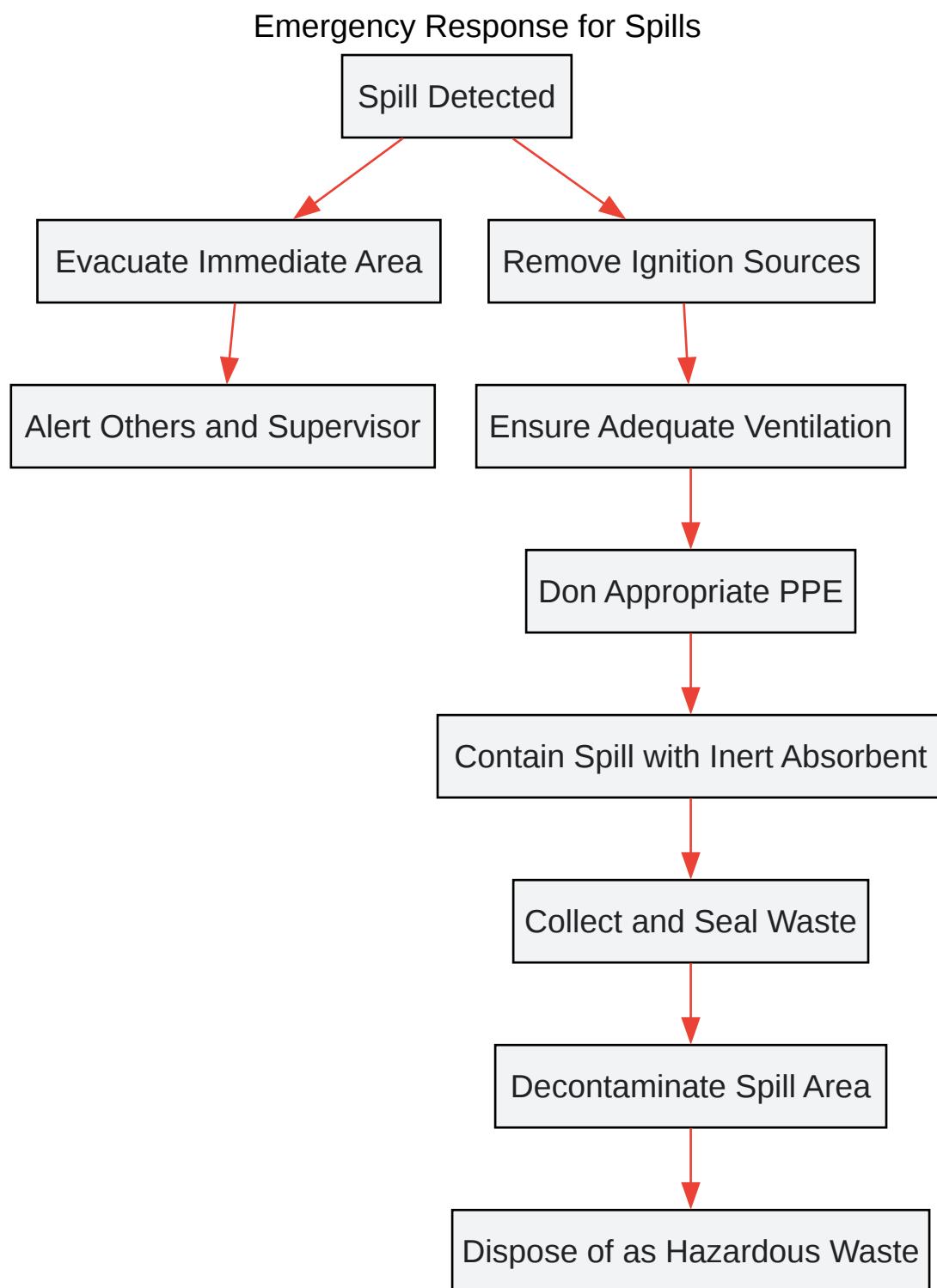
GC-MS is a powerful technique for assessing the purity and confirming the identity of **(2-Bromoethyl)cyclobutane**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A suitable capillary column (e.g., a non-polar or medium-polarity column).

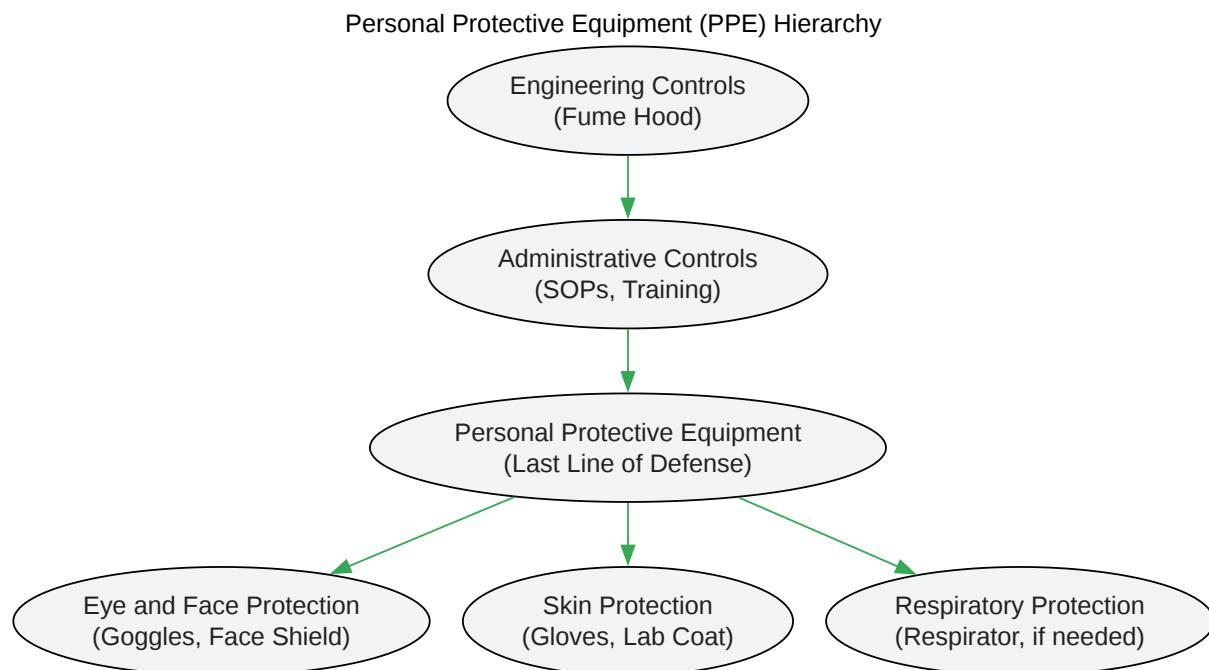

Procedure:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume of the solution into the GC.
- The GC oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
- The separated components will elute from the column and enter the mass spectrometer.
- The mass spectrometer will generate a mass spectrum for each component. The resulting mass spectrum can be compared to a library of known spectra for identification. The molecular ion peak and fragmentation pattern are key for structural elucidation.


Visualizations

The following diagrams illustrate key workflows and logical relationships for handling **(2-Bromoethyl)cyclobutane**.

General Handling Workflow for (2-Bromoethyl)cyclobutane


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for handling **(2-Bromoethyl)cyclobutane**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for responding to a spill of **(2-Bromoethyl)cyclobutane**.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for safe handling, emphasizing the role of PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

- 3. (2-Bromoethyl)cyclobutane | C6H11Br | CID 54032800 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. CYCLOBUTANE(287-23-0) 1H NMR spectrum [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclobutane synthesis [organic-chemistry.org]
- 10. 2-Bromoethyl ethyl ether(592-55-2) 1H NMR [m.chemicalbook.com]
- 11. PubChemLite - (2-bromoethyl)cyclobutane (C6H11Br) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523900#safety-and-handling-of-2-bromoethyl-cyclobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com